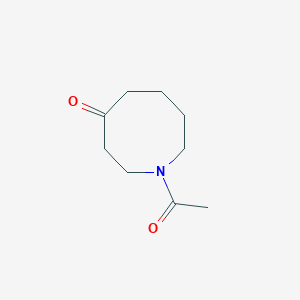
1-Acetylazocan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylazocan-4-one, also known as AAZ, is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties. AAZ is an azo compound that contains a cyclic structure with a ketone group and a nitrogen atom. The compound has been studied for its potential use in various fields, including pharmaceuticals, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of 1-Acetylazocan-4-one is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cell metabolism. 1-Acetylazocan-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
1-Acetylazocan-4-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Acetylazocan-4-one has antibacterial and antifungal properties, and can inhibit the growth of cancer cells. 1-Acetylazocan-4-one has also been found to induce the production of ROS, which can lead to oxidative stress and cell death. In vivo studies have shown that 1-Acetylazocan-4-one has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Acetylazocan-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Acetylazocan-4-one is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-Acetylazocan-4-one is its instability in solution, which can lead to decomposition and the formation of impurities. Additionally, 1-Acetylazocan-4-one has a short half-life in vivo, which limits its potential use in animal studies.
Direcciones Futuras
There are several future directions for the study of 1-Acetylazocan-4-one. In pharmaceuticals, further research is needed to determine the full range of antibacterial and antifungal properties of 1-Acetylazocan-4-one, and to develop new antibiotics based on its structure. In materials science, 1-Acetylazocan-4-one can be used as a building block for the synthesis of new materials with unique properties. In environmental science, 1-Acetylazocan-4-one can be studied further for its potential use in wastewater treatment, and for the removal of other contaminants from water sources. Overall, the study of 1-Acetylazocan-4-one has the potential to lead to new discoveries and applications in a range of scientific fields.
Métodos De Síntesis
The synthesis of 1-Acetylazocan-4-one can be achieved through several methods, including the reaction of 1,4-diketones with hydrazine and the reaction of 1,4-diketones with nitrous acid. The most common method involves the reaction of 1,4-diketones with hydrazine in the presence of an acid catalyst, such as hydrochloric acid. This method yields 1-Acetylazocan-4-one as a bright yellow solid with a high purity.
Aplicaciones Científicas De Investigación
1-Acetylazocan-4-one has been studied for its potential use in various scientific fields. In pharmaceuticals, 1-Acetylazocan-4-one has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, 1-Acetylazocan-4-one has been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In environmental science, 1-Acetylazocan-4-one has been studied for its potential use in wastewater treatment, due to its ability to remove heavy metals from contaminated water.
Propiedades
Número CAS |
114326-04-4 |
|---|---|
Nombre del producto |
1-Acetylazocan-4-one |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-acetylazocan-4-one |
InChI |
InChI=1S/C9H15NO2/c1-8(11)10-6-3-2-4-9(12)5-7-10/h2-7H2,1H3 |
Clave InChI |
ZQVBVUPLVSYMQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC(=O)CC1 |
SMILES canónico |
CC(=O)N1CCCCC(=O)CC1 |
Sinónimos |
4(1H)-Azocinone, 1-acetylhexahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
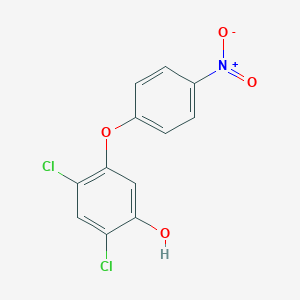
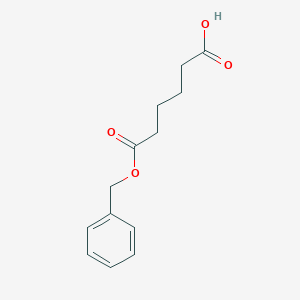
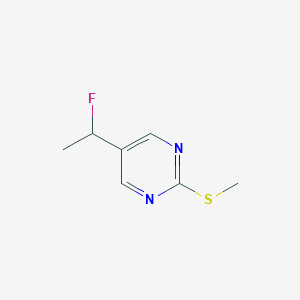
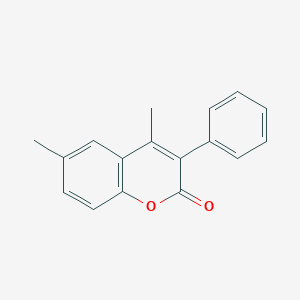
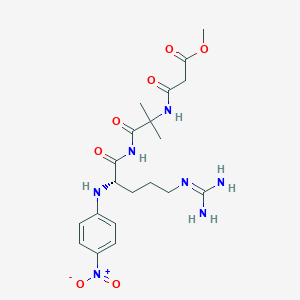
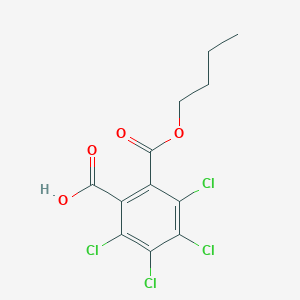
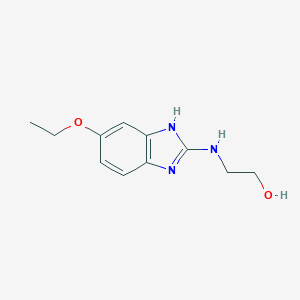
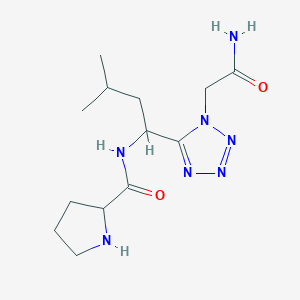
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
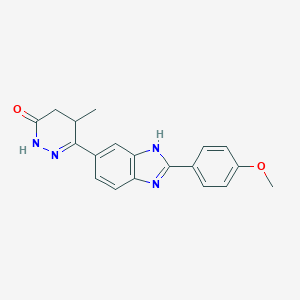
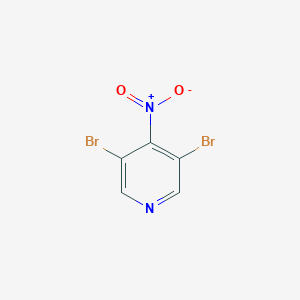
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)